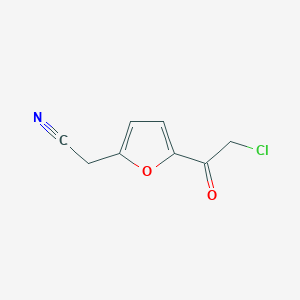![molecular formula C8H8O2 B138565 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) CAS No. 128011-03-0](/img/structure/B138565.png)
2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is a chemical compound that is also known as Bicyclo[1.1.1]pentane-1-carboxylic acid, 2-propyn-1-yl ester. It is a bicyclic compound that is widely used in scientific research due to its unique properties.1.1]pent-1-yl-(9CI).
Mécanisme D'action
The mechanism of action of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is not well understood. However, it is believed to act as a nucleophile in certain chemical reactions, such as the formation of carbon-carbon bonds. It may also act as a catalyst in some reactions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI). However, it has been shown to have low toxicity and is not expected to have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of complex organic compounds. It is also relatively easy to synthesize and purify. However, one limitation is that it may be difficult to handle due to its high reactivity and potential for explosive decomposition.
Orientations Futures
There are several future directions for the use of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) in scientific research. One potential area of research is the development of new drugs and pharmaceuticals based on its unique properties. Additionally, it may be used in the synthesis of new materials with specific properties, such as high strength or conductivity. Further research is needed to fully understand the potential applications of this compound.
Conclusion
In conclusion, 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is a useful compound in scientific research due to its unique properties and high reactivity. It is used as a building block for the synthesis of complex organic compounds and has potential applications in the development of new drugs and materials. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with propargyl alcohol in the presence of a strong acid catalyst. The reaction results in the formation of the ester, which can be purified through distillation and recrystallization.
Applications De Recherche Scientifique
2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is widely used in scientific research as a building block for the synthesis of complex organic compounds. It is also used as a reagent in various chemical reactions, including the formation of carbon-carbon and carbon-nitrogen bonds. Additionally, it has been used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
128011-03-0 |
|---|---|
Nom du produit |
2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) |
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
3-(1-bicyclo[1.1.1]pentanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H8O2/c9-7(10)1-2-8-3-6(4-8)5-8/h6H,3-5H2,(H,9,10) |
Clé InChI |
RBGCLUJZBUKQQG-UHFFFAOYSA-N |
SMILES |
C1C2CC1(C2)C#CC(=O)O |
SMILES canonique |
C1C2CC1(C2)C#CC(=O)O |
Synonymes |
2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)





![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)




![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)